4-Fluoro-4-methylpentan-1-amine hydrochloride

Description

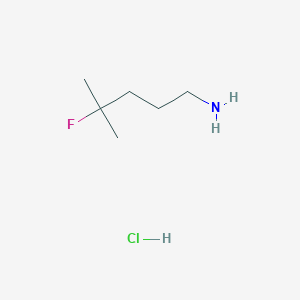

4-Fluoro-4-methylpentan-1-amine hydrochloride is a fluorinated amine salt characterized by a branched pentane backbone substituted with a fluorine atom and a methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-fluoro-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN.ClH/c1-6(2,7)4-3-5-8;/h3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDKFGBYHOXQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287289-04-5 | |

| Record name | 4-fluoro-4-methylpentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpentan-1-amine hydrochloride typically involves the fluorination of 4-methylpentan-1-amine. One common method is the nucleophilic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like diethylaminosulfur trifluoride (DAST) is used. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-4-methylpentanoic acid, while reduction could produce 4-fluoro-4-methylpentan-1-ol.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively. For instance, compounds derived from 4-fluoro-4-methylpentan-1-amine hydrochloride have been explored for their potential in treating neurological disorders, where the fluorine atom enhances binding affinity to receptors due to its electronegative nature.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have shown promise in preclinical studies targeting specific neurotransmitter systems. For example, a study demonstrated that modifications of this compound could lead to enhanced selectivity and potency against serotonin receptors, which are crucial in managing depression and anxiety disorders.

Organic Synthesis

Intermediate in Organic Reactions

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including substitution and oxidation reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution with other amines | New amine derivatives |

| Oxidation | Conversion of the amino group to carbonyl | Ketones or aldehydes |

| Reduction | Reduction of functional groups | Secondary or primary amines |

Biological Studies

In Vitro Studies on Enzyme Interactions

this compound has been investigated for its interactions with various enzymes and receptors. In vitro studies have shown that this compound can modulate enzyme activity, making it a valuable tool in biochemical research.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition revealed that this compound effectively inhibits certain cytochrome P450 enzymes, which are essential for drug metabolism. This property can be exploited to enhance the efficacy of co-administered drugs by reducing their metabolic clearance.

Industrial Applications

Potential in Agrochemicals

The unique properties of this compound make it a candidate for developing agrochemicals. Its ability to interact with biological systems can lead to the formulation of effective pesticides or herbicides.

Table 2: Potential Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Development of new pesticides with enhanced efficacy |

| Chemical Intermediates | Use in synthesizing compounds for various industries |

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-fluoro-4-methylpentan-1-amine hydrochloride and its closest analogs:

Physicochemical Properties

- Fluorine vs. However, methoxy groups may enhance solubility in non-polar media .

- Hydrochloride vs. Acetate : The hydrochloride salt improves thermal stability, whereas acetate salts may offer better aqueous solubility, depending on the application .

Functional Group Impact

- The 5-methylfuran-2-yl substituent in the Parchem compound introduces aromaticity, likely altering receptor-binding affinity compared to the aliphatic fluorine or methoxy groups .

Biological Activity

4-Fluoro-4-methylpentan-1-amine hydrochloride is a synthetic compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄FN

- SMILES Notation : CC(C)(CCCN)F

- InChIKey : ZORDECCTTMQXDR-UHFFFAOYSA-N

The compound features a fluorine atom and a branched amine structure, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the fluorine atom may enhance binding affinity to specific targets, while the amine group allows for hydrogen bonding, facilitating interactions with biological macromolecules.

Potential Targets:

- Cathepsins : These cysteine proteases are involved in protein degradation and turnover. Inhibitors targeting cathepsins have therapeutic implications in diseases such as cancer and autoimmune disorders .

- Tyrosinase : This enzyme plays a critical role in melanin production. Compounds similar to this compound are being explored for their ability to inhibit tyrosinase activity, offering potential treatments for hyperpigmentation disorders .

Table 1: Summary of Biological Activity Studies

Case Studies

- Tyrosinase Inhibitors : A study investigated various derivatives of 4-fluorobenzylpiperazine, revealing that modifications could yield competitive inhibitors of tyrosinase. The most effective compound had an IC₅₀ value significantly lower than that of traditional inhibitors, indicating a promising avenue for treating hyperpigmentation .

- Cathepsin Activity : Research focused on the development of cathepsin inhibitors highlighted the importance of structural characteristics in enhancing activity against these enzymes. The findings suggest that this compound could be optimized for better efficacy against specific cathepsins involved in disease processes .

Q & A

Q. What are the key steps and considerations for synthesizing 4-fluoro-4-methylpentan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves:

Precursor Selection : Use of a primary amine backbone (e.g., 4-methylpentan-1-amine) with fluorination compatibility .

Fluorination : Introduction of the fluorine atom via electrophilic substitution or halogen exchange, often requiring low temperatures (-10°C to 0°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, optimizing solvent polarity (e.g., ethanol/water mixtures) .

Analytical Validation : Confirm purity and structure via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Key Parameters Table :

| Step | Conditions | Reagents/Catalysts |

|---|---|---|

| Fluorination | -10°C, N₂ atmosphere | Selectfluor® or DAST |

| Purification | Ethanol recrystallization | Ethanol/H₂O (3:1) |

| Characterization | ¹H NMR (DMSO-d₆) | δ 1.2–1.5 (m, CH₃), δ 3.0 (s, NH₂⁺) |

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve methyl and fluorinated carbon signals .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]⁺ and isotopic patterns .

- HPLC : Reverse-phase C18 column with gradient elution (e.g., 0.1% TFA in H₂O/MeCN) to quantify purity (>95%) .

Q. Analytical Workflow Table :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H NMR | Structural confirmation | Deuterated solvent, 400–600 MHz |

| HRMS | Molecular weight validation | Resolution >30,000 |

| HPLC | Purity assessment | UV detection at 254 nm |

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O/²H isotopes to track reaction intermediates in fluorination steps .

- Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways (e.g., Gaussian 16) and compare with experimental kinetics .

- Cross-Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free) to isolate variables causing discrepancies .

Case Study Example :

A 2024 study resolved conflicting fluorination yields by adjusting solvent polarity (DMF → THF), aligning DFT-predicted activation energies with experimental results .

Q. What strategies optimize the reaction design for synthesizing derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to test variables: temperature, catalyst loading, and solvent .

- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design, minimizing side reactions .

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust parameters dynamically .

Q. Example DoE Table :

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 0°C | 25°C |

| Catalyst (mol%) | 5% | 15% |

| Solvent | THF | DCM |

Q. How can retrosynthetic analysis improve the planning of novel analogs with enhanced bioactivity?

Methodological Answer:

- AI-Driven Tools : Use platforms like Pistachio or Reaxys to propose disconnections, prioritizing fluorinated intermediates .

- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl or cyclopropyl moieties to modulate lipophilicity .

- Validation : Test predicted routes via small-scale trials, prioritizing steps with >70% similarity to known reactions .

Q. Retrosynthetic Pathway Example :

Target: 4-Fluoro-4-(trifluoromethyl)pentan-1-amine hydrochloride.

Disconnection: C-F bond → fluorination of 4-(trifluoromethyl)pentan-1-amine.

Key Reagent: XeF₂ or Selectfluor® under anhydrous conditions .

Q. What safety protocols are critical for handling this compound in biological studies?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis due to potential HCl release .

- Waste Disposal : Neutralize hydrochloride residues with NaHCO₃ before aqueous disposal .

Safety Checklist :

☑ Conduct risk assessment using SDS analogs (e.g., 4-fluorobenzylamine hydrochloride) .

☑ Store at 2–8°C in airtight, light-resistant containers .

Q. How does structural modification of this compound affect its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.